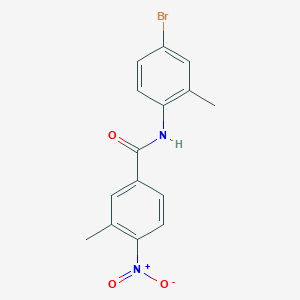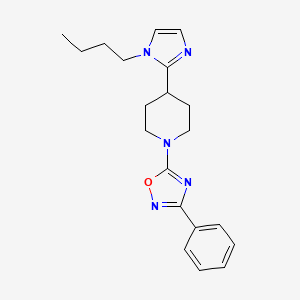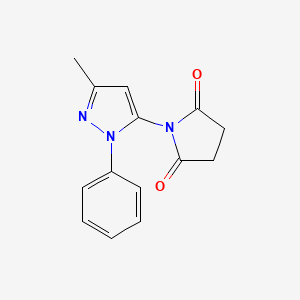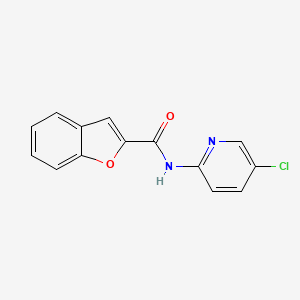![molecular formula C19H25ClN6O B5603422 N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. For N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, the synthesis might involve multiple steps starting from chlorophenyl and methyl-pyrimidinyl precursors, followed by the introduction of the urea moiety through reactions with suitable isocyanates or through the use of carbodiimide chemistry for the formation of the urea linkage (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety (NH2-CO-NH2) linked to various substituents that define their chemical and biological properties. The structure analysis often involves X-ray crystallography to determine the crystal system and space group, along with density functional theory (DFT) calculations to optimize geometric bond lengths and angles, and to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such structural analyses provide insight into the compound's reactivity and potential interaction sites for biological activity (Huang et al., 2020).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, offering a pathway to a diverse array of functionalized compounds. The reactivity of the urea nitrogen atoms allows for the introduction of additional functional groups, which can significantly alter the compound's physical and chemical properties. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for the N-chlorination of amino esters, amides, and peptides, showcasing the versatility of urea derivatives in synthetic chemistry (Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as melting point, solubility, and crystal structure, are crucial for understanding their stability, formulation potential, and bioavailability. These properties are determined through experimental techniques, including differential scanning calorimetry (DSC) for thermal analysis and solubility tests in various solvents. The crystal structure, obtained through X-ray crystallography, provides information on the molecular packing, which can influence the compound's solubility and dissolution rate (Huang et al., 2020).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-14-12-17(26-10-3-2-4-11-26)25-18(23-14)21-8-9-22-19(27)24-16-7-5-6-15(20)13-16/h5-7,12-13H,2-4,8-11H2,1H3,(H,21,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTMVVEQEXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)

![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)
![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)
